

An In-Depth Technical Guide to DMPE-PEG2000: Properties, Formulation, and Characterization

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Compound of Interest

Compound Name: DMPE-PEG2000

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This guide provides a comprehensive overview of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (**DMPE-PEG2000**), a critical component in advanced drug delivery systems. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's physicochemical properties, provides step-by-step experimental protocols for its use in nanoparticle formulations, and outlines key characterization techniques.

Core Properties of DMPE-PEG2000

DMPE-PEG2000 is a phospholipid-polymer conjugate that combines a lipid anchor (DMPE) with a hydrophilic polymer chain (PEG2000). This amphipathic structure is fundamental to its function in drug delivery, primarily in the formation of liposomes and lipid nanoparticles (LNPs). The DMPE portion integrates into the lipid bilayer of nanoparticles, while the PEG chain extends into the aqueous environment, creating a hydrophilic shield. This "stealth" characteristic reduces recognition by the reticuloendothelial system, thereby prolonging the circulation time of the nanoparticles and enhancing their potential to reach target tissues.

Molecular Weight and Formula

The molecular weight and chemical formula of **DMPE-PEG2000** can vary slightly due to the polydispersity of the polyethylene glycol (PEG) chain. The "2000" in its name denotes an average molecular weight of the PEG component of approximately 2000 g/mol. This inherent variability is reflected in the data provided by various suppliers.

Parameter	Representative Value 1	Representative Value 2	General Formula
Average Molecular Weight (g/mol)	~2676.25	~2693.32	Varies based on 'n'
Molecular Formula	C125H248NO55P	C125H251N2O55P (as ammonium salt)	(C2H4O) _n C35H68NO 10P

Note: The variation in molecular weight and formula arises from the distribution of repeating ethylene glycol units in the PEG chain.

Experimental Protocols

The following sections provide detailed methodologies for the preparation and characterization of **DMPE-PEG2000**-containing nanoparticles.

Formulation of Liposomes using Thin-Film Hydration

The thin-film hydration method is a common technique for preparing liposomes incorporating **DMPE-PEG2000**. This method involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film, which is then hydrated with an aqueous medium.

Materials and Reagents:

- Primary phospholipid (e.g., DSPC, DPPC)
- Cholesterol
- **DMPE-PEG2000**
- Organic solvent (e.g., chloroform, methanol, or a mixture)
- Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Drug to be encapsulated (lipophilic or hydrophilic)

- Round-bottom flask
- Rotary evaporator
- Water bath
- Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

- **Lipid Dissolution:** Dissolve the primary phospholipid, cholesterol, and **DMPE-PEG2000** in the organic solvent in a round-bottom flask. A typical molar ratio might be 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG lipid, respectively. If encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage.
- **Film Formation:** Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.
- **Drying:** To ensure complete removal of the organic solvent, further dry the lipid film under a high vacuum for at least 2-3 hours, or overnight.
- **Hydration:** Hydrate the lipid film by adding the aqueous buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. The temperature of the hydration medium should be maintained above the lipid phase transition temperature. Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).
- **Size Reduction (Extrusion):** To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. This is performed by repeatedly passing the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a high-pressure extruder.

Characterization of DMPE-PEG2000 Containing Nanoparticles

Dynamic Light Scattering (DLS) and Zeta Potential Measurement

DLS is used to determine the hydrodynamic diameter and size distribution (polydispersity index, PDI) of the nanoparticles, while zeta potential measurement provides information about their surface charge.

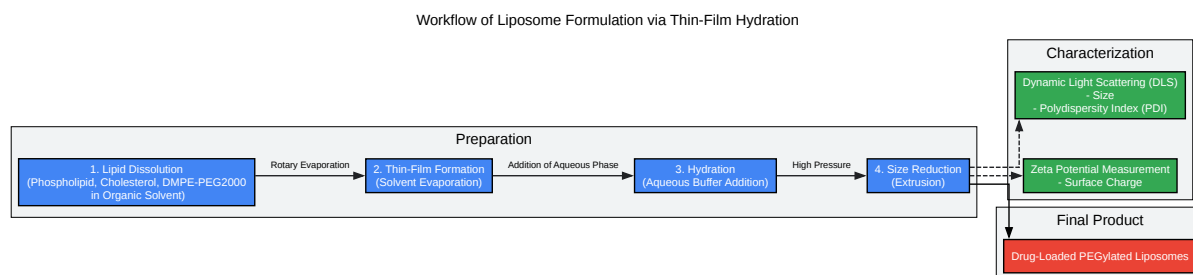
Procedure:

- **Sample Preparation:** Dilute the liposome or LNP suspension in an appropriate buffer (e.g., PBS or deionized water) to a suitable concentration for DLS analysis.
- **DLS Measurement:** Transfer the diluted sample to a cuvette and place it in the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles and correlates this to their size.
- **Zeta Potential Measurement:** For zeta potential, the diluted sample is placed in a specialized electrode-containing cell. An electric field is applied, and the velocity of the particles is measured to determine their electrophoretic mobility and, consequently, their zeta potential. A neutral or slightly negative zeta potential is often desirable for in vivo applications to minimize non-specific interactions.^[1]

Visualizations

Workflow for Liposome Formulation

The following diagram illustrates the key steps in the thin-film hydration method for preparing liposomes containing **DMPE-PEG2000**.

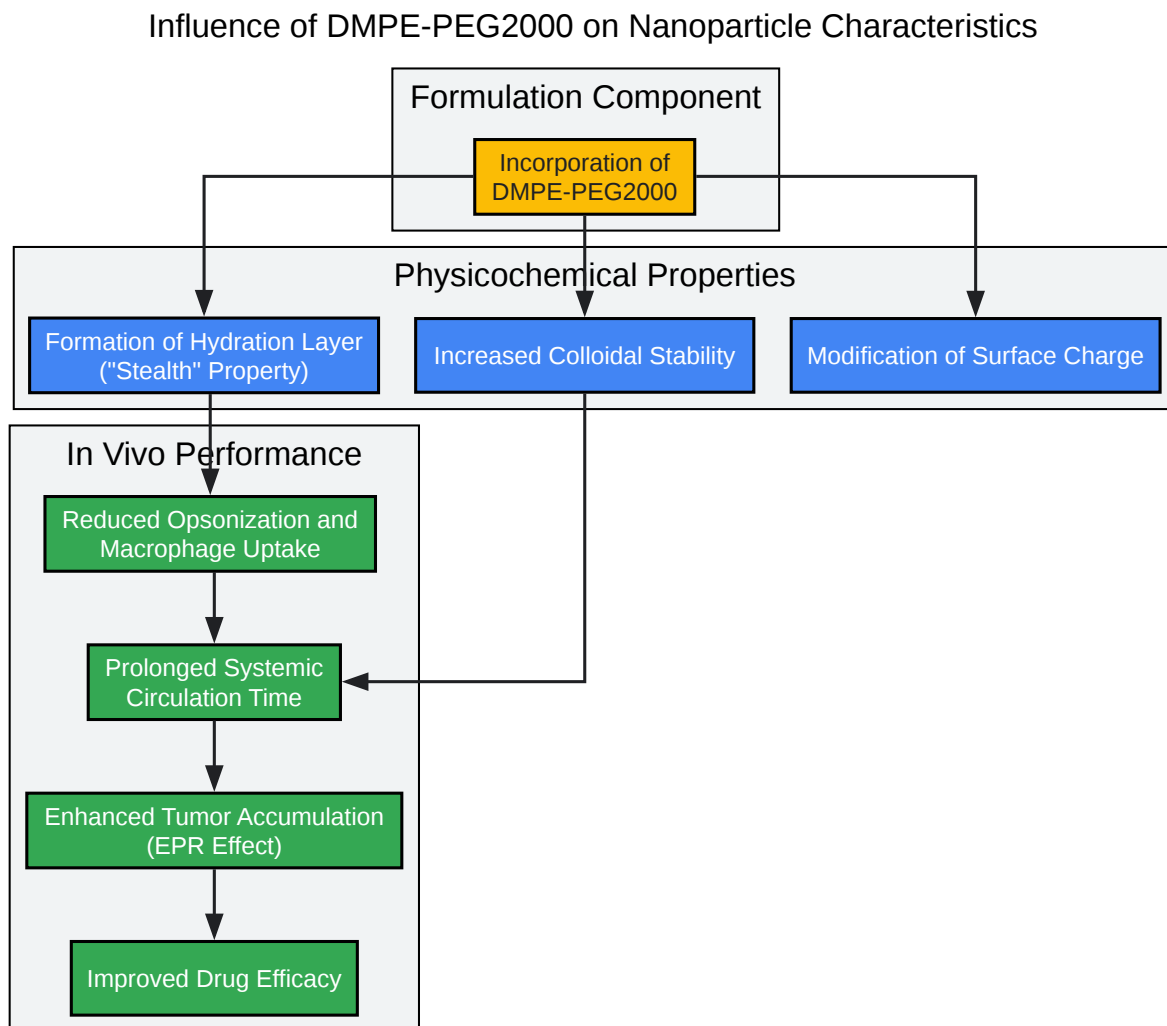


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Caption: Liposome formulation workflow using the thin-film hydration method.

Influence of DMPE-PEG2000 on Nanoparticle Properties

This diagram outlines the logical relationships between the incorporation of **DMPE-PEG2000** into a lipid nanoparticle and its subsequent effects on physicochemical properties and in vivo performance.



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Caption: **DMPE-PEG2000's** impact on nanoparticle properties and performance.

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References

- 1. PEGylated versus Non-PEGylated pH-Sensitive Liposomes: New Insights from a Comparative Antitumor Activity Study - PMC [pmc.ncbi.nlm.nih.gov]
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